1-Bromo-2,3-difluoro-4-isopropoxybenzene
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Overview
Description
“1-Bromo-2,3-difluoro-4-isopropoxybenzene” is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromo, difluoro, and isopropoxy substituents . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .Mechanism of Action
Target of Action
It’s known that bromo and fluoro groups often interact with proteins and enzymes in the body, potentially altering their function .
Mode of Action
It’s known that halogenated compounds like this can form halogen bonds with proteins, potentially altering their structure and function .
Biochemical Pathways
Halogenated compounds are often involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of halogen atoms and an isopropoxy group could influence its bioavailability .
Result of Action
Halogenated compounds can have various effects at the molecular and cellular level, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2,3-difluoro-4-isopropoxybenzene. Factors such as pH, temperature, and the presence of other molecules can affect how it interacts with its targets .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISUSMHGTYZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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